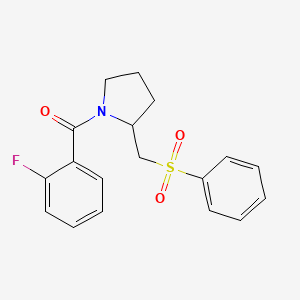
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A pyrrolidine ring which is known for its role in various biological activities.
- A phenylsulfonyl group that enhances its interaction with biological targets.
- A fluorophenyl moiety that may influence pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The mechanism involves:
- Hydrophobic interactions and π-π stacking between the aromatic rings and the target proteins.
- The phenylsulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that related structures can inhibit the proliferation of various cancer cell lines, including leukemia cells, with IC50 values in the nanomolar range .
- The compound's ability to induce apoptosis in cancer cells has been noted, suggesting a potential role in cancer therapy.
Neuropharmacological Effects
Compounds with similar structural features have been investigated for their neuropharmacological effects:
- Some derivatives act as inverse agonists at serotonin receptors, implicating potential applications in treating anxiety, depression, and other mood disorders .
- Studies suggest modulation of neurotransmitter systems, which may help in conditions like schizophrenia and ADHD.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study on related compounds demonstrated their efficacy against L1210 mouse leukemia cells. The growth inhibition was reversible by thymidine addition, indicating a mechanism involving intracellular nucleotide release .
Synthetic Routes and Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring: Achieved through cyclization reactions.
- Introduction of the Phenylsulfonyl Group: Utilizes sulfonylation reactions with reagents like phenylsulfonyl chloride.
- Attachment of the Fluorophenyl Moiety: Conducted via coupling reactions such as Suzuki-Miyaura coupling.
These synthetic methods not only highlight the compound's versatility but also its potential for further modifications to enhance biological activity.
Eigenschaften
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-17-11-5-4-10-16(17)18(21)20-12-6-7-14(20)13-24(22,23)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXISCRAXYCIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














